molecular formula C23H27Cl2N3O2 B000633 Aripiprazole CAS No. 129722-12-9

Aripiprazole

Número de catálogo: B000633
Número CAS: 129722-12-9
Peso molecular: 448.4 g/mol
Clave InChI: CEUORZQYGODEFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dopamine D2 Receptor Partial Agonism and Functional Selectivity

Aripiprazole’s partial agonism at dopamine D2 receptors (Ki = 0.34 nM) underpins its ability to stabilize dopaminergic neurotransmission in a context-dependent manner. In hyperdopaminergic states (e.g., psychosis), it acts as a functional antagonist, reducing excessive dopamine signaling by competing with endogenous dopamine for D2 receptor binding. Conversely, in hypodopaminergic conditions, it exerts agonist activity, augmenting tonic dopamine transmission. This dual functionality arises from its intermediate intrinsic activity (40–60% of dopamine’s efficacy), positioning it between full agonists (e.g., quinpirole) and antagonists (e.g., haloperidol).

Functional selectivity further distinguishes this compound from other antipsychotics. While traditional partial agonists uniformly modulate all downstream signaling pathways, this compound exhibits biased agonism:

  • Potent inhibition of cAMP production (EC50 = 1.2 nM)
  • Weak activation of β-arrestin recruitment (Emax = 25% of dopamine)
  • Differential modulation of MAPK phosphorylation (pEC50 = 6.8) vs. arachidonic acid release (pEC50 = 7.5)

This pathway-specific signaling enables therapeutic efficacy at 90–95% D2 occupancy—far exceeding the 65–80% threshold for typical antipsychotics—without inducing extrapyramidal symptoms (EPS). The kinetic context of signaling further modulates its effects: slow dissociation kinetics (t1/2 = 75 hrs) lead to time-dependent increases in potency at Gαi/o pathways, while fast-dissociating ligands like dopamine show reduced efficacy over time.

Serotonin 5-HT1A/5-HT2A Receptor Modulation Pathways

This compound’s serotonergic profile combines 5-HT1A partial agonism (Ki = 4.2 nM, Emax = 68%) and 5-HT2A antagonism (Ki = 3.4 nM). These interactions contribute to:

  • Reduced anxiety and depression : 5-HT1A activation enhances prefrontal dopamine release, ameliorating negative symptoms.
  • Cognitive improvement : 5-HT2A blockade disinhibits cortical glutamate transmission, reversing NMDA receptor hypofunction.
  • Metabolic advantages : Unlike olanzapine, 5-HT2C antagonism is minimal (Ki = 15 nM), mitigating weight gain risk.

PET studies demonstrate dose-dependent 5-HT2A occupancy (54–60%) and minimal 5-HT1A engagement (16%) at therapeutic doses, suggesting its serotonergic effects are secondary to dopaminergic stabilization.

Differential Binding Affinity Profiles Across Dopamine Receptor Subtypes

This compound’s receptor selectivity is quantified by its binding affinities (Table 1):

Receptor Subtype Ki (nM) Functional Activity
D2 0.34 Partial agonist
D3 0.8 Partial agonist
D4 44 Weak antagonist
5-HT1A 4.2 Partial agonist
5-HT2A 3.4 Antagonist
α1-Adrenergic 57 Antagonist
H1 61 Antagonist

Data compiled from

The high D2/D3 selectivity (10-fold over D4) ensures preferential mesolimbic targeting, while minimal muscarinic affinity (IC50 > 1,000 nM) explains its low anticholinergic side effects.

Allosteric Modulation of G Protein-Coupled Receptor Signaling

Emerging evidence suggests this compound modulates D2 receptors via allosteric mechanisms:

  • Negative cooperativity with dopamine : GTP-shift assays reveal this compound’s binding is less sensitive to GTPγS than full agonists, indicating stabilization of low-affinity receptor states.
  • Dimer-dependent signaling : At D2-D2 homodimers, this compound preferentially inhibits β-arrestin recruitment over Gαi activation, a property absent in monomeric receptors.
  • Kinetic-driven bias : Slow dissociation (koff = 0.009 min⁻¹) enables sustained inhibition of cAMP while allowing transient MAPK activation, creating temporal bias.

These allosteric effects are concentration-dependent. At 30 nM (therapeutic brain levels), this compound acts as a Gαi-biased agonist, but at 100 nM, it antagonizes both Gαi and β-arrestin pathways.

Propiedades

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046083
Record name Aripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aripiprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

139.0-139.5 °C
Record name ARIPIPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001%
Record name SID49666418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Aripiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Colorless, flake crystals from ethanol

CAS No.

129722-12-9, 851220-85-4
Record name Aripiprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129722-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aripiprazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aripiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aripiprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aripiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARIPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ARIPIPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aripiprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137-140
Record name Aripiprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del aripiprazol involucra varios pasos clave. Un método común incluye la reacción de tetrahidrofurano con cloruro de paratoluensulfonilo bajo la catálisis de cloruro de zinc para obtener 4-clorobutil paratoluensulfonato. Este intermedio se hace reaccionar luego con 7-hidroxiquinolinona en presencia de un solvente y un álcali para generar 4-clorobutoxiquinolinona. Finalmente, la 4-clorobutoxiquinolinona se hace reaccionar con clorhidrato de piperazina en un solvente específico y álcali para producir aripiprazol .

Métodos de Producción Industrial: La producción industrial del aripiprazol a menudo involucra el uso de procesos de antisolvente supercrítico para mejorar su solubilidad y biodisponibilidad. Este método incluye la preparación de nanocompuestos de aripiprazol-poli (éter de metilvinilo-co-anhídrido maleico), que mejoran significativamente su solubilidad en agua y sus efectos terapéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El aripiprazol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para su procesamiento metabólico y eficacia terapéutica.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran aripiprazol incluyen dióxido de carbono supercrítico, que se utiliza para mejorar su solubilidad y facilitar la formación de fármacos a micro / nano escala . Otros reactivos incluyen varios ácidos y bases utilizados en la síntesis y modificación del aripiprazol.

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran aripiprazol incluyen sus metabolitos activos, que contribuyen a sus efectos terapéuticos. Estos metabolitos se forman a través de procesos como la hidroxilación y la deshidrogenación.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Mechanism of Action: Partial Agonism vs. Functional Selectivity

Aripiprazole’s therapeutic profile is often attributed to D₂ partial agonism, but evidence suggests functional selectivity (biased signaling at D₂ receptors) better explains its clinical advantages over other partial agonists like bifeprunox, which failed in trials . Unlike bifeprunox, this compound uniquely modulates downstream pathways (e.g., increasing Akt-GSK3β phosphorylation in prefrontal cortex and striatum), enhancing efficacy while minimizing extrapyramidal symptoms (EPS) .

Clinical Efficacy in Bipolar Depression

  • vs. Quetiapine: Monotherapy: this compound and quetiapine showed comparable effective rates (93/144 vs. 73/144, P = 0.25) but lower remission rates for this compound (56/171 vs. 90/171, P = 0.0002) . Combination Therapy: With lithium or valproate, this compound achieved higher remission rates (e.g., 110/232 vs. 69/232, P < 0.0001 with lithium) . Tolerability: Drop-out rates were similar (Z = 1.80, P = 0.07), indicating comparable side-effect profiles .

Efficacy in Schizophrenia

  • vs. Risperidone : this compound demonstrated higher total effectiveness (PANSS score improvement) and superior cognitive outcomes (WAIS-RC and CMS scores, P < 0.05) .
  • vs. Haloperidol : Unlike the D₂ antagonist haloperidol, this compound’s partial agonism reduces EPS risk while maintaining efficacy against positive symptoms .

Metabolic and Side Effect Profiles

  • Metabolic Impact : this compound has a lower risk of weight gain, hyperprolactinemia, and QTc prolongation compared to olanzapine and risperidone. However, adjunctive this compound (>15 mg for <8 weeks) improved metabolic parameters in patients on olanzapine .
  • Side Effects : Higher insomnia risk vs. typical antipsychotics but lower EPS risk vs. haloperidol .

Structural Analogs and Receptor Affinity

Modifications to this compound’s structure (e.g., replacing the N-2,3-dichlorophenyl piperazine ring) yielded analogs with higher D₂ selectivity but reduced clinical utility . For example, compounds 6 and 7 showed >50-fold D₂/D₃ selectivity but retained partial agonism without superior efficacy .

Pharmacokinetic Comparisons

  • Plasma Concentrations : The therapeutic range for this compound is 100–350 ng/mL. A 10 mg oral dose achieves a steady-state minimum concentration (Cmin,ss) of 94 ng/mL, comparable to long-acting injectables (LAIs) .
  • LAI Formulations : Two-month LAIs maintain plasma concentrations ≥95 ng/mL, matching oral efficacy .

Data Tables

Table 1: Efficacy in Bipolar Depression (this compound vs. Quetiapine)

Parameter This compound Quetiapine P-Value Source
Effective Rate (Monotherapy) 93/144 73/144 0.25
Remission Rate (Monotherapy) 56/171 90/171 0.0002
Remission Rate (Lithium Combo) 110/232 69/232 <0.0001

Table 2: Side Effect Profile

Side Effect This compound Risperidone Haloperidol
EPS Risk Low Moderate High
Weight Gain Low High Low
Insomnia Moderate Low Low

Actividad Biológica

Aripiprazole is a novel atypical antipsychotic medication that exhibits a unique pharmacological profile, characterized by its partial agonist activity at dopamine D2 receptors and its interaction with various serotonin receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic implications.

This compound's pharmacodynamics are complex and involve multiple neurotransmitter systems. It is primarily known for its partial agonist activity at D2 dopamine receptors, which allows it to stabilize dopamine transmission in the brain. This dual action—acting as both an agonist and antagonist—helps mitigate the symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.

Key Receptor Interactions:

  • Dopamine Receptors: this compound acts as a presynaptic D2 agonist, reducing dopamine release, while also functioning as a postsynaptic D2 antagonist at higher doses . This functional selectivity contributes to its efficacy in treating schizophrenia.
  • Serotonin Receptors: It exhibits partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which may enhance its therapeutic effects and influence mood stabilization .
  • Other Receptors: this compound interacts with adrenergic and histaminergic receptors, though these actions are less pronounced compared to its effects on dopamine and serotonin systems .

Clinical Efficacy

This compound has been extensively studied in clinical trials for various psychiatric disorders. A landmark study showed that patients treated with this compound experienced significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

Clinical Trial Overview:

StudyPopulationDurationDosageOutcome
Kane et al. (2002)Schizophrenia4 weeks15 mg/day, 30 mg/daySignificant reduction in PANSS scores vs. placebo
Bristol-Myers Squibb (2004)Schizophrenia52 weeks15–30 mg/dayLonger time to relapse vs. placebo
This compound Lauroxil Study (2015)Acute Schizophrenia12 weeks441 mg, 882 mg (IM monthly)Robust efficacy with improved CGI-I scores

Case Studies

Recent case studies further illustrate the diverse applications of this compound beyond schizophrenia. For instance, research indicates that this compound may possess cytotoxic effects against cancer stem cells while sparing normal stem cells, suggesting potential applications in oncology . Additionally, studies have shown that this compound can induce mitochondrial hyperpolarization and increase reactive oxygen species (ROS), which may enhance resilience to oxidative stress—an important consideration in schizophrenia treatment where oxidative stress is prevalent .

Safety Profile

The safety profile of this compound is generally favorable compared to other antipsychotics. Common side effects include nausea, vomiting, and insomnia; however, it is associated with a lower incidence of metabolic syndrome and extrapyramidal symptoms . Long-term studies have indicated that this compound maintains a stable efficacy-safety balance over extended periods.

Q & A

Q. What are the pharmacodynamic mechanisms of aripiprazole, and how do they influence experimental design in schizophrenia trials?

this compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This unique profile necessitates careful selection of outcome measures, such as Positive and Negative Syndrome Scale (PANSS) scores, to capture symptom-specific efficacy. Researchers must also account for its lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics when designing adverse event monitoring protocols .

Q. How do pharmacokinetic properties of this compound (e.g., CYP2D6 metabolism) impact dosing strategies in diverse populations?

this compound is metabolized primarily via CYP2D6 and CYP3A3. Poor metabolizers of CYP2D6 require dose adjustments to avoid toxicity, while concomitant use of CYP3A4 inducers (e.g., carbamazepine) necessitates dose increases. Population pharmacokinetic modeling and therapeutic drug monitoring (TDM) are recommended in studies involving pediatric, geriatric, or hepatic-impaired cohorts to optimize dosing .

Q. What are the validated scales for assessing functional outcomes in this compound adjunctive therapy for major depressive disorder (MDD)?

The Sheehan Disability Scale (SDS) is widely used to evaluate functional improvements in MDD trials. Post hoc analyses of pooled data from randomized controlled trials (RCTs) demonstrate significant SDS score reductions with adjunctive this compound, emphasizing the need to pre-specify functional endpoints in trial protocols .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between open-label studies (OLS) and RCTs in this compound research?

Meta-analyses comparing OLS and RCTs reveal that OLS tend to overestimate effect sizes due to unblinded designs and placebo effects. To address this, researchers should employ sensitivity analyses, exclude trials with high attrition rates (>30%), and prioritize RCTs with active comparators. For example, a 2013 meta-analysis found that OLS overpredicted MDD remission rates by 15% compared to RCTs .

Q. What methodological strategies mitigate heterogeneity in meta-analyses comparing this compound with other atypical antipsychotics?

  • Use random-effects models to account for between-study variance.
  • Stratify analyses by diagnosis (e.g., schizophrenia vs. bipolar disorder) and dosing regimens.
  • Apply the GRADE framework to evaluate evidence quality, as many trials exhibit high risk of bias (e.g., industry sponsorship, incomplete outcome data). A Cochrane review highlighted "very low quality" evidence for this compound’s superiority in quality of life over quetiapine due to inconsistent reporting .

Q. How can polymorphism-related formulation challenges be addressed in this compound preclinical studies?

this compound’s bioavailability is influenced by crystalline polymorphism. X-ray diffraction (XRD) studies are critical to identify stable polymorphic forms (e.g., Form III). Experimental designs should include solubility assays under physiological pH conditions and dissolution testing aligned with FDA guidance. Patent disputes highlight the importance of rigorous polymorph characterization to avoid intellectual property conflicts .

Q. What ethical and operational considerations are critical when designing RCTs for this compound in pediatric populations?

  • Participant selection : Use stratified randomization by age and metabolic genotype (CYP2D6 status).
  • Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review EPS and metabolic adverse events.
  • Informed consent : Develop age-appropriate assent forms and ensure caregiver education on off-label use risks, as highlighted in FDA prescribing guidelines .

Q. How do post hoc analyses influence the interpretation of this compound’s long-term efficacy and safety?

Post hoc analyses, while hypothesis-generating, risk Type I errors due to multiple comparisons. Researchers should predefine endpoints in statistical analysis plans (SAPs) and use Bonferroni corrections. For example, a pooled analysis of three RCTs found adjunctive this compound improved SDS scores, but these findings require validation in prospectively designed trials .

Methodological Recommendations

  • For preclinical studies : Include XRD and differential scanning calorimetry (DSC) to characterize polymorphic stability .
  • For clinical trials : Use adaptive designs to adjust sample sizes based on interim analyses of primary endpoints .
  • For meta-analyses : Adhere to PRISMA guidelines and register protocols in PROSPERO to reduce reporting bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole
Reactant of Route 2
Reactant of Route 2
Aripiprazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.